![molecular formula C16H11ClF3NO B5769080 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide](/img/structure/B5769080.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylacrylamide, commonly known as CTI-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CTI-1 has been shown to inhibit the growth of cancer cells and has been identified as a potential drug candidate for the treatment of various types of cancer.
Mécanisme D'action
CTI-1 inhibits the activity of STAT3 by binding to a specific site on the protein. This prevents STAT3 from binding to DNA and activating genes that promote cancer cell growth and survival. In addition, CTI-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CTI-1 has been shown to have a number of biochemical and physiological effects. It inhibits the growth of cancer cells, induces apoptosis, and reduces the expression of genes that promote cancer cell growth and survival. In addition, CTI-1 has been shown to reduce the production of inflammatory cytokines, which are known to play a role in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CTI-1 is its specificity for STAT3. This allows for targeted inhibition of cancer cell growth without affecting normal cells. However, CTI-1 has some limitations, including its low solubility and stability, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several potential future directions for research on CTI-1. One area of focus is the development of more stable and soluble formulations of the compound. In addition, researchers are exploring the potential of CTI-1 as a combination therapy with other cancer drugs. Finally, there is interest in exploring the potential of CTI-1 for the treatment of other diseases, such as inflammatory disorders and autoimmune diseases.
In conclusion, CTI-1 is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer. Its specificity for STAT3 makes it a promising drug candidate, and ongoing research is exploring its potential in combination therapies and for the treatment of other diseases.
Méthodes De Synthèse
The synthesis of CTI-1 involves a multi-step process that starts with the reaction of 2-chloro-5-trifluoromethyl aniline with ethyl 3-phenylpropiolate. The resulting intermediate is then subjected to a series of reactions, including hydrolysis and condensation, to yield the final product, CTI-1.
Applications De Recherche Scientifique
CTI-1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CTI-1 has been found to inhibit the activity of a protein called STAT3, which is known to play a key role in cancer cell growth and survival.
Propriétés
IUPAC Name |
(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO/c17-13-8-7-12(16(18,19)20)10-14(13)21-15(22)9-6-11-4-2-1-3-5-11/h1-10H,(H,21,22)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHBMMRYERLJOQ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.